The Function of Tat-NR2B9c (NA-1): A Technical Guide to a Neuroprotective Peptide
The Function of Tat-NR2B9c (NA-1): A Technical Guide to a Neuroprotective Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tat-NR2B9c, also known as NA-1 or nerinetide, is a neuroprotective peptide that has demonstrated significant promise in preclinical and clinical studies for mitigating ischemic brain injury, particularly in the context of stroke. This peptide is designed to uncouple N-methyl-D-aspartate receptor (NMDAR) activation from downstream excitotoxic signaling pathways without interfering with the receptor's normal physiological function. Its primary mechanism involves the disruption of the interaction between the NR2B subunit of the NMDAR and the postsynaptic density-95 (PSD-95) scaffolding protein. This action selectively attenuates the production of neurotoxic molecules such as nitric oxide (NO) and superoxide, thereby reducing neuronal damage and improving neurological outcomes in various models of ischemic injury. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of Tat-NR2B9c.
Core Mechanism of Action
Tat-NR2B9c is a cell-penetrating peptide composed of the nine C-terminal amino acids of the NMDAR subunit NR2B linked to the Tat protein transduction domain from the HIV-1 virus, which allows it to cross cell membranes.[1] The core function of Tat-NR2B9c is to act as a PSD-95 inhibitor.[2][3]
PSD-95 is a crucial scaffolding protein in the postsynaptic density of excitatory synapses. It links NMDARs to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS).[1] During an ischemic event like a stroke, excessive glutamate release leads to overactivation of NMDARs, resulting in a massive influx of calcium ions (Ca²⁺).[1][4] This excitotoxic cascade triggers the activation of nNOS, which is bound to PSD-95 in close proximity to the NMDAR, leading to the overproduction of NO.[1][5] Concurrently, this process also stimulates the production of superoxide via NADPH oxidase (NOX2).[6][7] The reaction between NO and superoxide forms the highly reactive and damaging peroxynitrite radical, which contributes significantly to neuronal death.[6]
Tat-NR2B9c competitively disrupts the interaction between the C-terminal of the NR2B subunit of the NMDAR and the PDZ domain of PSD-95.[4] By uncoupling this complex, Tat-NR2B9c effectively dissociates the NMDAR from the downstream neurotoxic signaling cascade mediated by nNOS and NOX2 activation.[1][6] A key feature of this mechanism is its selectivity; it does not block the NMDAR ion channel itself, thus preserving normal synaptic activity and calcium influx.[1] This targeted approach avoids the side effects associated with traditional NMDAR antagonists.[1]
Signaling Pathway Disruption
The neuroprotective effect of Tat-NR2B9c is achieved by intervening in a well-defined signaling pathway. The following diagram illustrates the molecular interactions at the synapse and the point of intervention by Tat-NR2B9c.
Caption: Signaling cascade of NMDA receptor-mediated excitotoxicity and the inhibitory action of Tat-NR2B9c.
Quantitative Data Summary
The efficacy of Tat-NR2B9c has been quantified in various assays, demonstrating its potent and specific inhibitory properties.
| Parameter | Target | Value | Assay Type | Reference |
| EC₅₀ | PSD-95 PDZ domain 2 (PSD-95d2) | 6.7 nM | Binding Assay | [2][3][8] |
| EC₅₀ | PSD-95 PDZ domain 1 (PSD-95d1) | 670 nM | Binding Assay | [2][3][8] |
| IC₅₀ | NR2A binding to PSD-95 | 0.5 µM | Inhibition Assay | [2][3][8] |
| IC₅₀ | NR2B binding to PSD-95 | ~8 µM | Inhibition Assay | [2][3][8] |
| IC₅₀ | NR2C binding to PSD-95 | 0.75 µM | Inhibition Assay | [8] |
| IC₅₀ | nNOS interaction with PSD-95 | ~0.2 µM | Inhibition Assay | [2][8] |
| Reduction in PSD-95/GluN2B association | YAC128 striatum | ~50% | Co-immunoprecipitation | [2][8] |
| Infarct Volume Reduction (Mice) | 60 min tMCAO | 26.0% | In vivo stroke model | [9] |
| Infarct Volume Reduction (Rats) | MCAO model | Significant reduction | In vivo stroke model | [1] |
| Infarct Volume Reduction (Primates) | Embolic stroke model | Significant reduction | In vivo stroke model | [10] |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.
Objective: To determine the concentration-dependent effect of Tat-NR2B9c in preventing neuronal cell death induced by NMDA.
Methodology:
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Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat or mouse brains and cultured for 10-12 days in vitro.
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Pre-treatment: The culture medium is exchanged with a low-magnesium balanced salt solution to facilitate NMDAR activation. Tat-NR2B9c is added to the cultures at various concentrations (e.g., 0, 0.05, 0.1, 0.5 µmol/L) and incubated for 15 minutes prior to NMDA exposure.
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Excitotoxic Insult: NMDA is added to the cultures at a final concentration of 100 µmol/L for 30 minutes to induce excitotoxicity.
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Washout and Recovery: After the NMDA incubation period, the cultures are washed and returned to their original culture medium for 24 hours.
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Assessment of Cell Viability: Neuronal death is quantified using methods such as lactate dehydrogenase (LDH) assay in the culture medium or by staining the cells with fluorescent viability dyes (e.g., Propidium Iodide or Calcein-AM) and performing cell counts.
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Data Analysis: The percentage of neuronal death is calculated relative to control cultures (no NMDA) and NMDA-only treated cultures. A dose-response curve is generated to determine the neuroprotective efficacy of Tat-NR2B9c.
In Vivo Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)
This protocol outlines a common procedure for evaluating the efficacy of Tat-NR2B9c in a rodent model of ischemic stroke.
Objective: To assess the ability of Tat-NR2B9c to reduce infarct volume and improve neurological outcome following focal cerebral ischemia.
Methodology:
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Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats are used.[9] Anesthesia is induced and maintained throughout the surgical procedure.
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tMCAO Surgery: A filament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 30 to 60 minutes.[9]
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Drug Administration: Tat-NR2B9c is prepared at the desired dose (e.g., 3 or 10 nmol/g for mice) and administered intravenously (IV) via the tail vein.[2][9] Administration can occur before, during, or after the ischemic insult to model different clinical scenarios. For post-ischemic treatment, the peptide is often infused over 5 minutes starting at the time of reperfusion.[2]
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Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
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Neurological Assessment: Neurological deficits are assessed at various time points post-surgery (e.g., 24 hours, 72 hours) using a standardized neurobehavioral scoring system.
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Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 72 hours post-MCAO), the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated using imaging software.
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Data Analysis: Infarct volumes and neurological scores are compared between the Tat-NR2B9c treated group and a vehicle-treated control group using appropriate statistical tests.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating Tat-NR2B9c in an in vivo stroke model.
Caption: Workflow for assessing Tat-NR2B9c efficacy in a transient middle cerebral artery occlusion (tMCAO) model.
Clinical Significance and Future Directions
Tat-NR2B9c (nerinetide) has been evaluated in human clinical trials for acute ischemic stroke. The Phase 2 ENACT trial showed a reduction in stroke burden in patients undergoing endovascular aneurysm repair.[11] The larger Phase 3 ESCAPE-NA1 trial investigated nerinetide as an adjunct to endovascular thrombectomy.[5] While the overall trial did not meet its primary endpoint, a pre-specified subgroup analysis revealed a significant benefit in patients who did not receive the thrombolytic agent alteplase.[5][12] It was discovered that alteplase, which activates plasmin, can cleave and inactivate nerinetide, thus reducing its efficacy.[12][13]
These findings highlight the potential of Tat-NR2B9c as a neuroprotective agent and underscore the importance of considering potential drug-drug interactions in clinical trial design.[5] Future research will likely focus on optimizing treatment paradigms, potentially for patients who are not candidates for alteplase, and exploring its application in other neurological conditions characterized by excitotoxicity, such as traumatic brain injury and perinatal hypoxic-ischemic brain injury.[14] The development of next-generation PSD-95 inhibitors with improved pharmacokinetic properties, such as resistance to cleavage by plasmin, is also a promising avenue for future drug development.
References
- 1. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tat-NR2B9c prevents excitotoxic neuronal superoxide production [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A translational paradigm for the preclinical evaluation of the stroke neuroprotectant Tat-NR2B9c in gyrencephalic nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 12. NoNO Inc. Reports Groundbreaking Results from the Phase 3 ESCAPE-NA1 Study of the Peptide, Nerinetide, in Acute Ischemic Stroke - BioSpace [biospace.com]
- 13. google.com [google.com]
- 14. air.unimi.it [air.unimi.it]
